molecular formula C12H15NO3 B14831834 3-Cyclopropoxy-6-isopropylpicolinic acid

3-Cyclopropoxy-6-isopropylpicolinic acid

Katalognummer: B14831834
Molekulargewicht: 221.25 g/mol
InChI-Schlüssel: WOWKXCYTUIWBBO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Cyclopropoxy-6-isopropylpicolinic acid: is an organic compound with the molecular formula C12H15NO3 It is a derivative of picolinic acid, featuring a cyclopropoxy group at the third position and an isopropyl group at the sixth position on the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxy-6-isopropylpicolinic acid typically involves the following steps:

    Isopropylation: The isopropyl group can be introduced via a Friedel-Crafts alkylation reaction using isopropyl chloride and an aluminum chloride catalyst.

    Picolinic Acid Derivatization: The final step involves the derivatization of picolinic acid to introduce the cyclopropoxy and isopropyl groups at the desired positions.

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Cyclopropoxy-6-isopropylpicolinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The cyclopropoxy and isopropyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and strong bases (e.g., sodium hydride) are used for substitution reactions.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

3-Cyclopropoxy-6-isopropylpicolinic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of novel materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-Cyclopropoxy-6-isopropylpicolinic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

    3-Cyclopropoxy-6-isopropoxypicolinic acid: Similar structure but with an additional isopropoxy group.

    3-Cyclopropyl-6-isopropylpicolinic acid: Similar structure but with a cyclopropyl group instead of a cyclopropoxy group.

Uniqueness: 3-Cyclopropoxy-6-isopropylpicolinic acid is unique due to the presence of both cyclopropoxy and isopropyl groups on the picolinic acid scaffold. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C12H15NO3

Molekulargewicht

221.25 g/mol

IUPAC-Name

3-cyclopropyloxy-6-propan-2-ylpyridine-2-carboxylic acid

InChI

InChI=1S/C12H15NO3/c1-7(2)9-5-6-10(16-8-3-4-8)11(13-9)12(14)15/h5-8H,3-4H2,1-2H3,(H,14,15)

InChI-Schlüssel

WOWKXCYTUIWBBO-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=NC(=C(C=C1)OC2CC2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.